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Abstract

This technical guide provides a comprehensive overview of 3-Bromo-8-methoxyquinoline, a
key heterocyclic intermediate in medicinal chemistry and materials science. This document
consolidates critical information regarding its chemical identity, physicochemical properties,
synthesis, spectroscopic characterization, and safety and handling. Particular emphasis is
placed on its application as a versatile scaffold for the synthesis of novel bioactive molecules,
particularly through palladium-catalyzed cross-coupling reactions. The guide is intended to
serve as a valuable resource for researchers and professionals engaged in drug discovery and
chemical synthesis, offering both foundational knowledge and practical insights into the
utilization of this important building block.

Introduction: The Strategic Importance of 3-Bromo-
8-methoxyquinoline

The quinoline nucleus is a "privileged scaffold" in medicinal chemistry, forming the core
structure of numerous approved drugs and clinical candidates with a wide spectrum of
biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The
strategic functionalization of the quinoline ring is a cornerstone of modern drug design,
enabling the fine-tuning of a compound's steric, electronic, and pharmacokinetic properties to
optimize its interaction with biological targets.

© 2025 BenchChem. All rights reserved. 1/12 Tech Support


https://www.benchchem.com/product/b1373899?utm_src=pdf-interest
https://www.benchchem.com/product/b1373899?utm_src=pdf-body
https://www.benchchem.com/product/b1373899?utm_src=pdf-body
https://www.benchchem.com/product/b1373899?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1373899?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

3-Bromo-8-methoxyquinoline (CAS No. 103030-27-9) has emerged as a particularly valuable
intermediate in this context. The bromine atom at the C-3 position serves as a versatile
synthetic handle, readily participating in a variety of carbon-carbon and carbon-heteroatom
bond-forming reactions. This allows for the introduction of diverse molecular fragments,
facilitating the exploration of structure-activity relationships (SAR) and the generation of
compound libraries for high-throughput screening. Furthermore, the methoxy group at the C-8
position influences the molecule's electronic properties and can engage in key hydrogen-
bonding interactions with biological targets, making this scaffold particularly attractive for the
development of targeted therapeutics.

This guide aims to provide a detailed technical overview of 3-Bromo-8-methoxyquinoline,
from its fundamental properties to its application in advanced chemical synthesis, thereby
empowering researchers to leverage its full potential in their scientific endeavors.

Chemical Identity and Physicochemical Properties

A thorough understanding of the fundamental properties of 3-Bromo-8-methoxyquinoline is
essential for its effective use in research and development.
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Property Value Source(s)
CAS Number 103030-27-9 [11[2]
Molecular Formula C10HsBrNO [2]
Molecular Weight 238.08 g/mol [2]

IUPAC Name 3-Bromo-8-methoxyquinoline [3]
Synonyms Quinoline, 3-bromo-8-methoxy-  [2]

Not explicitly stated, but
related bromo-

Appearance . [41[5]
methoxyquinolines are

described as solids or oils.

] ] Data not available in the
Melting Point ]
searched literature.

. . Data not available in the
Boiling Point ]
searched literature.

Data not available in the

searched literature. Likely
Solubility soluble in common organic

solvents like dichloromethane,

chloroform, and ethyl acetate.

Keep in a dark place, sealed in
Storage a dry, room-temperature [1]

environment.

Note: Experimental data for physical properties such as melting point, boiling point, and
solubility were not found in the available literature. Researchers should determine these
properties experimentally as needed.

Synthesis of 3-Bromo-8-methoxyquinoline: A
Regioselective Approach
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The synthesis of 3-bromoquinolines presents a challenge due to the inherent reactivity of the
quinoline ring, which typically favors electrophilic substitution at the C-5 and C-8 positions.
However, regioselective methods have been developed to achieve bromination at the C-3
position, a crucial step in accessing this valuable intermediate.

Rationale for Regioselective Bromination

Direct bromination of 8-methoxyquinoline with molecular bromine tends to yield the 5-bromo
derivative as the major product.[5] To achieve bromination at the C-3 position, a strategy
involving the directed lithiation of a pre-functionalized quinoline is often employed. An
alternative and highly effective approach involves the bromination of an already substituted 8-
methoxyquinoline system, where the existing substituents direct the bromine to the C-3
position.

A key publication by Trécourt et al. in Synthetic Communications describes the regioselective
bromination of 5,7-disubstituted 8-methoxyquinolines at the C-3 position.[6] This methodology
provides a reliable pathway to 3-bromo-8-methoxyquinoline derivatives. While the full
experimental details for the parent 8-methoxyquinoline were not available in the searched
abstracts, the principle of this regioselective bromination is a cornerstone for accessing the
target compound.

lllustrative Synthetic Workflow

The following diagram illustrates the logical workflow for the synthesis of 3-Bromo-8-
methoxyquinoline, based on the principles of regioselective bromination.
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Caption: Synthetic workflow for 3-Bromo-8-methoxyquinoline.

Detailed Experimental Protocol (Hypothetical, based on
related procedures)

The following is a hypothetical, step-by-step protocol for the regioselective bromination of an 8-
methoxyquinoline derivative, adapted from general procedures for similar transformations. This
protocol should be optimized by the end-user.
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Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic
stir bar, a thermometer, and a nitrogen inlet, dissolve the 8-methoxyquinoline starting
material in a suitable anhydrous solvent (e.g., tetrahydrofuran or dichloromethane).

Cooling: Cool the solution to a low temperature (e.g., -78 °C) using a dry ice/acetone bath.

Addition of Brominating Agent: Slowly add a solution of N-bromosuccinimide (NBS) or a
dilute solution of bromine in the same solvent to the cooled reaction mixture. The slow
addition is crucial to control the exotherm and minimize side reactions.

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography
(TLC) or liquid chromatography-mass spectrometry (LC-MS).

Quenching: Once the starting material is consumed, quench the reaction by adding a
saturated aqueous solution of sodium thiosulfate.

Work-up: Allow the mixture to warm to room temperature. Separate the organic layer, and
extract the aqueous layer with the organic solvent. Combine the organic layers, wash with
brine, and dry over anhydrous sodium sulfate.

Purification: Remove the solvent under reduced pressure. Purify the crude product by
column chromatography on silica gel to afford the desired 3-Bromo-8-methoxyquinoline.

Spectroscopic Characterization

Accurate structural elucidation of 3-Bromo-8-methoxyquinoline is paramount. The following
sections detail the expected spectroscopic data based on the analysis of related compounds.

'H NMR Spectroscopy

The *H NMR spectrum is expected to show distinct signals for the aromatic protons and the
methoxy group. The chemical shifts and coupling constants will be characteristic of the
substitution pattern on the quinoline ring.

o Expected Chemical Shifts (&, ppm):

o H2 and H4: These protons on the pyridine ring are expected to be the most deshielded,
appearing as doublets in the range of 4 8.5-9.0 ppm.
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o Aromatic Protons (H5, H6, H7): These protons on the benzene ring will appear as a
multiplet in the range of & 7.0-8.0 ppm.

o Methoxy Protons (-OCHs): A singlet corresponding to the three methoxy protons is
expected around o 4.0 ppm.

3C NMR Spectroscopy

The proton-decoupled 3C NMR spectrum should display ten distinct signals, corresponding to
the ten carbon atoms in the molecule.

o Expected Chemical Shifts (8, ppm):

o C3 (Carbon bearing Bromine): The signal for this carbon is expected to be in the upfield
region of the aromatic carbons due to the heavy atom effect of bromine.

o Aromatic Carbons: The remaining aromatic carbons will resonate in the typical range of o
110-155 ppm.

o Methoxy Carbon (-OCHs): The carbon of the methoxy group will appear as a sharp singlet
around & 55-60 ppm.

Mass Spectrometry

Mass spectrometry provides crucial information about the molecular weight and elemental
composition of the molecule.

o Expected Molecular lon Peak: Due to the presence of bromine, the mass spectrum will show
a characteristic isotopic pattern for the molecular ion (M*e) with two peaks of nearly equal
intensity at m/z 237 and 239, corresponding to the 7°Br and 8!Br isotopes, respectively.

o Predicted Fragmentation: Key fragmentation pathways may include the loss of the bromine
atom ([M-Br]*) and subsequent fragmentation of the quinoline ring. Predicted collision cross-
section (CCS) values for various adducts can also be calculated.[7]

Chemical Reactivity and Applications in Drug
Discovery
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The synthetic utility of 3-Bromo-8-methoxyquinoline lies in its ability to undergo a variety of
chemical transformations, most notably palladium-catalyzed cross-coupling reactions.

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a powerful tool for forming carbon-carbon bonds. 3-Bromo-8-
methoxyquinoline is an excellent substrate for this reaction, allowing for the introduction of a
wide range of aryl and heteroaryl groups at the C-3 position. This reaction is instrumental in the
synthesis of potential kinase inhibitors and other targeted anticancer agents.

Reactants

— R-B(OH)2

Pd Catalyst
Base

Product

Click to download full resolution via product page

Caption: Suzuki-Miyaura coupling of 3-Bromo-8-methoxyquinoline.

Application in Anticancer Drug Discovery

Derivatives of brominated quinolines have shown significant potential as anticancer agents.[2]
While specific data for 3-Bromo-8-methoxyquinoline is limited in the searched literature,
related compounds such as 3,5,6,7-tetrabromo-8-methoxyquinoline have demonstrated
significant inhibitory activity against various cancer cell lines.[8] The 3-aryl-8-methoxyquinoline
scaffold, accessible via Suzuki coupling, is a key pharmacophore in the development of
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inhibitors for protein kinases, which are crucial regulators of cell signaling and are often
dysregulated in cancer.

Potential as Kinase Inhibitors

The development of potent and selective kinase inhibitors is a major focus in modern oncology
drug discovery. The 3-substituted quinoline framework is a common feature in many kinase
inhibitors. The ability to easily diversify the C-3 position of the 8-methoxyquinoline core makes
3-Bromo-8-methoxyquinoline an ideal starting point for the synthesis of focused libraries of
potential kinase inhibitors. Standard protocols for in vitro kinase inhibition assays, such as
luminescence-based assays that measure ADP production, can be employed to evaluate the
biological activity of the synthesized derivatives.[9]

Safety and Handling

While a specific Safety Data Sheet (SDS) for 3-Bromo-8-methoxyquinoline (CAS 103030-27-
9) was not found in the public domain during the literature search, several suppliers offer to
provide one upon request.[3][10][11] Based on the safety information for structurally related
compounds such as 3-bromoquinoline and other brominated methoxyquinolines, the following
general precautions should be observed.[12][13]

e Hazard Statements (Anticipated):

Harmful if swallowed.

[¢]

Causes skin irritation.

[¢]

[e]

Causes serious eye irritation.

o

May cause respiratory irritation.

o Precautionary Measures:

o Work in a well-ventilated fume hood.

o Wear appropriate personal protective equipment (PPE), including safety goggles, gloves,
and a lab coat.
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o Avoid inhalation of dust, fumes, or vapors.
o Avoid contact with skin and eyes.

o Wash hands thoroughly after handling.

o First Aid:

[¢]

In case of eye contact: Immediately flush with plenty of water for at least 15 minutes. Seek
medical attention.

[¢]

In case of skin contact: Wash off with soap and plenty of water.

If inhaled: Move to fresh air.

o

[e]

If swallowed: Do NOT induce vomiting. Seek immediate medical attention.

It is imperative to obtain and review the specific Safety Data Sheet from the supplier before
handling this compound.

Conclusion

3-Bromo-8-methoxyquinoline is a strategically important heterocyclic building block with
significant potential in medicinal chemistry and materials science. Its value is derived from the
versatile synthetic handle provided by the C-3 bromine atom, which allows for extensive
molecular diversification through reactions such as the Suzuki-Miyaura cross-coupling. The 8-
methoxy group further contributes to the electronic and binding properties of its derivatives,
making it an attractive scaffold for the development of targeted therapeutics, particularly in the
area of oncology. While further characterization of its physical and biological properties is
warranted, the available information clearly establishes 3-Bromo-8-methoxyquinoline as a
key intermediate for the synthesis of novel and complex molecular architectures. This guide
provides a solid foundation for researchers to understand and effectively utilize this compound
in their ongoing research and development efforts.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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